(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Biological Potential and Synthetic Development
The thiazolidine nucleus, including (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione, has been studied extensively for its biological potential. These compounds, including 1,3-thiazolidin-4-ones and their analogs like glitazones and rhodanines, have been recognized for their pharmacological importance and are found in commercial pharmaceuticals. They display potential activities against various diseases and offer promising futures in medicinal chemistry. The synthesis of these compounds dates back to the mid-nineteenth century, with recent studies emphasizing green synthetic methodologies and environmental consciousness (Santos, Jones, & Silva, 2018).
Pharmacological and Biological Activities
The thiazolidinedione (TZD) scaffold, a part of the chemical structure of the compound , is recognized for its versatility in medicinal chemistry. It has been particularly explored as a PTP 1B inhibitor, crucial for managing insulin resistance associated with T2DM. The journey of TZDs over seven years (2012-2018) as PTP 1B inhibitors has been focused on structural amendments to optimize the potential of these inhibitors. The biological activities of these compounds are influenced by the structural framework, and their SAR studies have mapped essential pharmacophoric features for the design of novel inhibitors (Verma, Yadav, & Thareja, 2019).
Interdisciplinary Research and Applications
Thiazolidine motifs, including the compound of interest, act as a bridge between organic synthesis and medicinal chemistry. These compounds exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The synthesis methodologies for these compounds have evolved to include multicomponent reaction, click reaction, nano-catalysis, and green chemistry, enhancing their selectivity, purity, product yield, and pharmacokinetic activity. The pharmaceutical and therapeutic applications of thiazolidine derivatives are vast, making them significant in the design of next-generation drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-20-16(22)15(26-17(20)23)11-12-4-5-13(14(10-12)21(24)25)19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPDAMYBSPLVBG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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